molecular formula C14H19NO2 B12591518 1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one CAS No. 646521-18-8

1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B12591518
CAS No.: 646521-18-8
M. Wt: 233.31 g/mol
InChI Key: MOCYRRGUYQCODZ-UHFFFAOYSA-N
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Description

1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one is a compound that features a pyrrolidine ring, a phenyl group with a hydroxymethyl substituent, and a propanone backbone

Preparation Methods

The synthesis of 1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the Petasis reaction, which is a multi-component reaction involving an aldehyde, an amine, and a boronic acid . The reaction conditions are typically mild, making it suitable for various applications. Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one undergoes several types of chemical reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group in the propanone backbone can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins, potentially inhibiting their function. The phenyl group may also play a role in binding to hydrophobic pockets within target proteins. These interactions can lead to the modulation of biological pathways, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

646521-18-8

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-[4-(hydroxymethyl)phenyl]-2-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C14H19NO2/c1-11(15-8-2-3-9-15)14(17)13-6-4-12(10-16)5-7-13/h4-7,11,16H,2-3,8-10H2,1H3

InChI Key

MOCYRRGUYQCODZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)CO)N2CCCC2

Origin of Product

United States

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